molecular formula C14H12ClNO2 B1415292 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde CAS No. 1048913-54-7

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Cat. No. B1415292
CAS RN: 1048913-54-7
M. Wt: 261.7 g/mol
InChI Key: IAFMYXVWWUEOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (also known as 5-chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde) is a chemical compound with a wide range of applications in the scientific research and industrial fields. It is a white crystalline solid with a molecular weight of 327.5 g/mol and a melting point of 169-171°C. It is an important intermediate in the synthesis of various organic compounds and also has potential applications in medicine, agriculture, and materials science.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is used in various chemical synthesis processes. For example, it reacts with secondary amines and dialdehydes to yield specific compounds with distinct molecular structures. These structures have been verified through X-ray crystal-structure analyses and exhibit unique UV/VIS spectra and fluorescence characteristics, as demonstrated in studies like those by Landmesser, Linden, and Hansen (2008) (Landmesser, Linden, & Hansen, 2008).

Electronic and Spectroscopic Properties

In the field of molecular electronics and spectroscopy, derivatives of this compound have been studied for their electronic properties, nonlinear optical properties, and spectroscopic characteristics. Beytur and Avinca (2021) conducted detailed studies on these aspects using DFT calculations, revealing various electronic parameters like ionization potential, electron affinity, and energy gap (Beytur & Avinca, 2021).

Reactions and Synthesis of Heterocyclic Compounds

This compound is used as a precursor in various organic reactions to synthesize heterocyclic compounds. For instance, Vilkauskaitė, Šačkus, and Holzer (2011) used related compounds in Sonogashira-type cross-coupling reactions to produce specific pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).

Ligand Synthesis

Compounds like 5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde are also instrumental in the synthesis of various ligands. A study by Sun et al. (2001) describes the synthesis of a dinucleating ligand using related compounds (Sun et al., 2001).

Biological Activity

In biological research, derivatives of this compound have been synthesized and analyzed for their potential bioactivity. For example, Xue Si-jia (2011) synthesized a novel compound with broad inhibitory activities toward fungi (Xue Si-jia, 2011).

properties

IUPAC Name

5-chloro-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-10-2-4-11(5-3-10)7-16-8-12(9-17)6-13(15)14(16)18/h2-6,8-9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFMYXVWWUEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 3
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 5
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Chloro-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.